molecular formula C14H8N4O3 B14347000 6-Nitro-2-phenyl-2H-indazole-3-carbonitrile 1-oxide CAS No. 93716-53-1

6-Nitro-2-phenyl-2H-indazole-3-carbonitrile 1-oxide

Cat. No.: B14347000
CAS No.: 93716-53-1
M. Wt: 280.24 g/mol
InChI Key: PSAFFGQSEHTYPY-UHFFFAOYSA-N
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Description

6-Nitro-2-phenyl-2H-indazole-3-carbonitrile 1-oxide is a heterocyclic compound with the molecular formula C14H8N4O3. It is part of the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Nitro-2-phenyl-2H-indazole-3-carbonitrile 1-oxide typically involves the formation of the indazole ring followed by nitration and oxidation steps. One common method includes the cyclization of 2-azidobenzaldehydes with amines, followed by nitration using nitric acid and subsequent oxidation .

Industrial Production Methods

Industrial production methods often employ transition metal-catalyzed reactions due to their efficiency and high yields. For instance, copper-catalyzed one-pot reactions involving 2-bromobenzaldehydes, primary amines, and sodium azide are used to form the indazole core .

Chemical Reactions Analysis

Types of Reactions

6-Nitro-2-phenyl-2H-indazole-3-carbonitrile 1-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Nitro-2-phenyl-2H-indazole-3-carbonitrile 1-oxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Nitro-2-phenyl-2H-indazole-3-carbonitrile 1-oxide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. Additionally, the indazole core can inhibit specific enzymes or receptors involved in disease pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Nitro-2-phenyl-2H-indazole-3-carbonitrile 1-oxide is unique due to its combination of a nitro group and an indazole core, which imparts distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

93716-53-1

Molecular Formula

C14H8N4O3

Molecular Weight

280.24 g/mol

IUPAC Name

6-nitro-1-oxido-2-phenylindazol-1-ium-3-carbonitrile

InChI

InChI=1S/C14H8N4O3/c15-9-14-12-7-6-11(18(20)21)8-13(12)17(19)16(14)10-4-2-1-3-5-10/h1-8H

InChI Key

PSAFFGQSEHTYPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=C3C=CC(=CC3=[N+]2[O-])[N+](=O)[O-])C#N

Origin of Product

United States

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